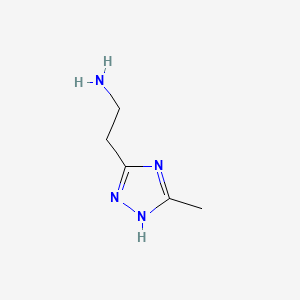

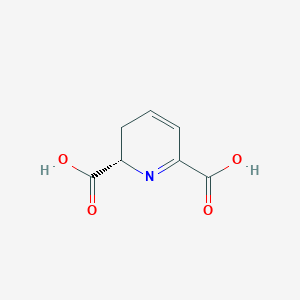

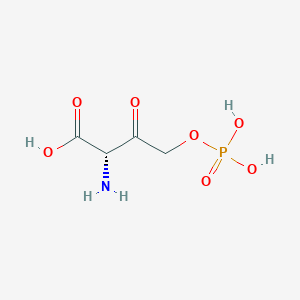

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azides and alkynes in a [3+2] cycloaddition reaction, commonly known as the click chemistry reaction. For example, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride in dry ethanol can yield a triazole derivative in good yield, showcasing the synthetic accessibility of such compounds (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the triazole ring, which can participate in various chemical reactions due to the presence of nitrogen atoms. X-ray crystallography and spectroscopic methods like IR, NMR, and mass spectrometry are commonly used to elucidate the structure of these compounds. For instance, the structure of a triazole compound was determined using X-ray diffraction, demonstrating the typical planar structure of the triazole ring and its substituents (Inkaya, Dinçer, Ekici, & Cukurovalı, 2013).

Applications De Recherche Scientifique

-

Anticancer Agents

- Field : Medicinal Chemistry

- Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .

- Methods : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis. The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

-

Pharmacological Agents

- Field : Pharmaceutical Sciences

- Application : Triazole analogues have been studied for their significant biological and pharmacological properties .

- Methods : The review focuses on recent synthetic procedure of triazole moiety, which comprises of various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .

- Results : Triazole is the most widely used compound in different potential activities .

-

Antifungal Activity

- Field : Medicinal Chemistry

- Application : 1,2,4-triazole derivatives have been studied for their antifungal activity .

- Methods : The proposed method could be a useful aid to the costly and time-consuming experiments for determining the antifungal activity .

- Results : The study did not provide specific results or outcomes .

-

Photocatalytic Capability

- Field : Chemistry

- Application : Co(ii) coordination polymers based on 1,2,4-triazole derivatives have been studied for their photocatalytic capability .

- Methods : The study focused on the synthesis and evaluation of Co(ii) coordination polymers .

- Results : The complexes exhibit excellent photocatalytic capability in degradation of MB/MV .

-

Antiviral Agents

- Field : Medicinal Chemistry

- Application : The nucleoside ribavirin bearing a 1,2,4-triazole structure has been used as a drug for the treatment of hepatitis C virus infections .

- Methods : The study focused on the synthesis and evaluation of ribavirin .

- Results : Ribavirin has been successfully used in the treatment of hepatitis C virus infections .

-

Antidepressant Agents

- Field : Pharmaceutical Sciences

- Application : 1,2,4-triazoles fused to another heterocyclic ring have been studied for their antidepressant properties .

- Methods : The study focused on the synthesis and evaluation of 1,2,4-triazoles fused to another heterocyclic ring .

- Results : The study did not provide specific results or outcomes .

-

Antibacterial Agents

- Field : Medicinal Chemistry

- Application : Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

- Methods : The study focused on the synthesis and pharmacological activities recorded in the current literature for triazole derivatives .

- Results : Triazole is present as a central structural component in a number of drug classes such as antibacterial .

-

Antiepileptic Agents

- Field : Pharmaceutical Sciences

- Application : The derivative 5- (pyridin-4yl)-1,2,4-triazole-3-thiones exhibited anticonvulsant activity .

- Methods : The study focused on the synthesis and evaluation of 5- (pyridin-4yl)-1,2,4-triazole-3-thiones .

- Results : The study did not provide specific results or outcomes .

Orientations Futures

The future directions for “2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine” could involve further exploration of its potential biological activities, given that some 1,2,4-triazole derivatives have shown promising anticancer properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Propriétés

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4-7-5(2-3-6)9-8-4/h2-3,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSOHMVWLBLDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209892 | |

| Record name | Iem 813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine | |

CAS RN |

61012-32-6 | |

| Record name | 3-Methyl-1H-1,2,4-triazole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61012-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Beta-aminoethyl)-5-methyl-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iem 813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

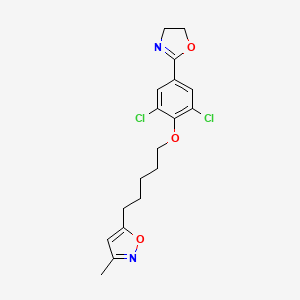

![(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1203485.png)

![(1R)-6-fluoranyl-1-methyl-7-[4-[(5-methyl-2-oxidanylidene-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxidanylidene-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid](/img/structure/B1203504.png)